Chemical structure and properties of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid
Chemical structure and properties of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid
An In-Depth Technical Guide to 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic Acid: Structure, Properties, and Synthetic Strategies
Disclaimer: Direct experimental data for 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid is not extensively available in public literature. This guide has been constructed by a Senior Application Scientist, leveraging established principles of organic chemistry and extrapolating data from closely related, well-characterized indazole analogues. The content herein provides an expert-level perspective on the anticipated properties, characterization, and synthesis of the target molecule.
Introduction: The Indazole Scaffold in Modern Chemistry
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of biologically active compounds. This guide focuses on a specific bifunctional derivative, 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid, a molecule poised for significant utility in synthetic chemistry and drug discovery due to its orthogonal functional groups, which allow for selective chemical modifications.
Part 1: Molecular Identity and Physicochemical Properties
Nomenclature and Chemical Identifiers
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Systematic IUPAC Name: 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid
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Molecular Formula: C₁₀H₈N₂O₄
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Molecular Weight: 220.18 g/mol
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CAS Number: Not assigned. A related isomer, 7-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, demonstrates the existence of such disubstituted systems.[2]
Predicted Physicochemical Properties
The properties of the title compound are inferred from its constituent parents, 1H-indazole-3-carboxylic acid and 1H-indazole-7-carboxylic acid. The presence of both a carboxylic acid and a methyl ester suggests the compound will be a solid at room temperature with limited solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF.
| Property | Predicted Value | Rationale and Supporting Data |
| Physical State | Crystalline Solid | Based on related compounds like 1H-indazole-3-carboxylic acid methyl ester and 1H-indazole-7-carboxylic acid, which are solids.[3][4] |
| Melting Point | > 200 °C (with decomposition) | 1H-indazole-7-carboxylic acid has a melting point of approximately 240°C.[5] The additional ester group may slightly alter this, but a high melting point is expected. |
| Boiling Point | > 400 °C (Predicted) | High due to hydrogen bonding capabilities and molecular weight. The predicted boiling point for 1H-indazole-7-carboxylic acid is ~444°C.[4] |
| Solubility | DMSO, DMF, Methanol (Slightly) | Carboxylic acids and esters of this type typically exhibit good solubility in polar aprotic solvents.[4] |
| pKa (Acidic) | ~3.5 - 4.5 | The pKa of the 7-carboxylic acid is predicted to be around 3.7.[4] The electron-withdrawing nature of the 3-methoxycarbonyl group is expected to maintain or slightly increase this acidity. |
| pKa (Basic) | ~1.0 - 2.0 | The pyrazole ring nitrogen is weakly basic. |
Structural Elucidation
The core of the molecule is the 1H-indazole bicyclic system. The key functional groups are a carboxylic acid at position C7 and a methyl ester at position C3. The relative positions of these electron-withdrawing groups significantly influence the electronic distribution within the aromatic system.
Caption: Chemical structure of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid.
Part 2: Anticipated Spectroscopic Profile
The structural confirmation of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid would rely on a combination of spectroscopic techniques. The following profile is predicted based on known data for similar structures.[6]
| Technique | Predicted Observations |
| ¹H NMR (in DMSO-d₆) | ~13.0-14.0 ppm: Broad singlet, 1H (NH ).~13.0 ppm: Broad singlet, 1H (COOH ).~8.2-8.4 ppm: Doublet, 1H (Ar-H at C4).~8.0-8.2 ppm: Doublet, 1H (Ar-H at C6).~7.3-7.5 ppm: Triplet, 1H (Ar-H at C5).~3.9-4.0 ppm: Singlet, 3H (OCH₃ ). |
| ¹³C NMR (in DMSO-d₆) | ~168 ppm: Carboxylic acid carbonyl (C =O).~162 ppm: Ester carbonyl (C =O).~140-145 ppm: Quaternary carbons of the indazole ring.~120-135 ppm: Aromatic CH carbons.~110-115 ppm: Quaternary carbons of the indazole ring.~52 ppm: Methyl ester carbon (OC H₃). |
| IR Spectroscopy (KBr pellet) | 3300-2500 cm⁻¹: Very broad band (O-H stretch of carboxylic acid).~3200 cm⁻¹: Broad N-H stretch.~1720-1700 cm⁻¹: C=O stretch (ester).~1690-1670 cm⁻¹: C=O stretch (carboxylic acid).~1600-1450 cm⁻¹: C=C stretching (aromatic ring).~1250-1200 cm⁻¹: C-O stretch (ester and acid). |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 219.04: Deprotonation of the carboxylic acid is the most likely ionization event in negative mode. |
Part 3: Proposed Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Forward Synthesis
A practical synthesis of this molecule would likely start from a commercially available substituted aniline. The indazole ring can be formed via diazotization followed by intramolecular cyclization. Subsequent functional group interconversions would yield the final product.
Caption: Proposed synthetic workflow for 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid.
This proposed route offers good control over the regiochemistry of the functional groups. The final selective hydrolysis of the 7-ester over the 3-ester would be a critical step, potentially achievable due to steric hindrance differences, though optimization would be required.
Chemical Reactivity
The bifunctional nature of this molecule is its most significant feature for a synthetic chemist:
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Carboxylic Acid (C7): This group is ideal for forming amide bonds using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This allows for the attachment of various amines, amino acids, or complex molecular fragments.
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Methyl Ester (C3): The ester can be hydrolyzed to the corresponding carboxylic acid, transformed into an amide via aminolysis, or reduced to an alcohol. This provides a second site for derivatization, orthogonal to the C7 position.
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Indazole N-H: The nitrogen at the 1-position can be alkylated or acylated, which can be useful for modulating the compound's physicochemical properties, such as solubility and metabolic stability.
Part 4: Applications in Drug Discovery and Chemical Biology
Indazole-containing compounds have demonstrated a wide range of biological activities, including acting as inhibitors of kinases, PARP, and other enzymes.[5]
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Scaffold for Library Synthesis: 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid is an ideal starting point for the creation of chemical libraries. Diverse side chains can be introduced at the C7 position via amide coupling, and a second point of diversity can be introduced by modifying the C3 ester.
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Fragment-Based Drug Discovery (FBDD): The indazole core is a common fragment in FBDD. This molecule could be used to grow fragments that bind to a biological target, with the two functional groups providing vectors for expansion into nearby pockets of the protein.
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Anti-Cancer and Anti-Inflammatory Agents: Many indazole derivatives have been investigated as anti-cancer and anti-inflammatory drugs.[7] This scaffold provides a rigid core to which pharmacophoric elements can be attached to target specific proteins involved in these diseases.
Part 5: Exemplary Experimental Protocols
Protocol: Indazole Ring Formation
This protocol is adapted from established procedures for the synthesis of indazole-7-carboxylates.[2]
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Acetylation: To a solution of methyl 2-amino-3-methylbenzoate (1.0 eq.) in chloroform, slowly add acetic anhydride (2.2 eq.) while maintaining the temperature below 40°C. Stir for 1 hour at room temperature.
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Diazotization and Cyclization: To the reaction mixture, add potassium acetate (0.3 eq.) followed by isoamyl nitrite (2.2 eq.). Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
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Work-up: Cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Deprotection: Add methanol and 6N hydrochloric acid to the residue and stir at room temperature for 18 hours to remove any N-acetyl groups formed during the reaction.
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Purification: Remove the volatiles under reduced pressure. The resulting crude product, methyl 1H-indazole-7-carboxylate, can be purified by column chromatography on silica gel or by recrystallization.
Protocol: Characterization by HPLC-MS
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Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in DMSO. Dilute this stock solution to a final concentration of 10 µM in a 50:50 mixture of acetonitrile and water.
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40°C.
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), negative mode.
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Scan Range: m/z 100-500.
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Analysis: Monitor for the expected [M-H]⁻ ion at m/z 219.04.
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Part 6: Safety and Handling
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Hazard Statements (Inferred): Based on related structures, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
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Precautionary Measures:
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Always work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
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References
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ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]
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LookChem. 1H-INDAZOLE-3-CARBOXYLIC ACID METHYL ESTER. [Link]
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LabAlley. 1H-Indazole-3-carboxylic acid methyl ester, min 97%, 10 grams. [Link]
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LOCKSS. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]
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Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
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PubChem. 1H-Indazole-7-carboxylic acid. [Link]
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Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?[Link]
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Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
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Organic Syntheses. indazole. [Link]
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Organic Chemistry Portal. Indazole synthesis. [Link]
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